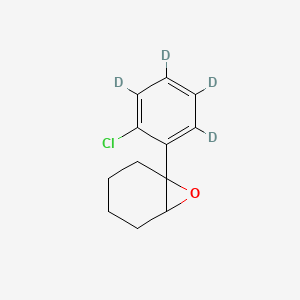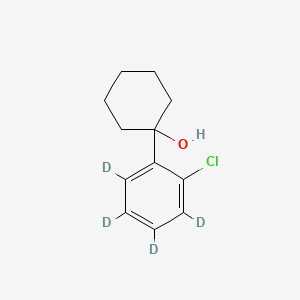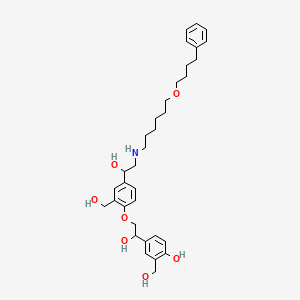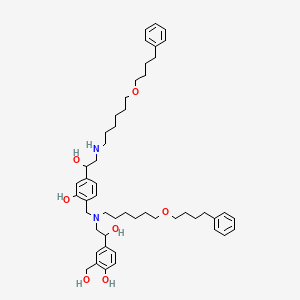
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) is a chemical compound with the molecular formula C5H12NO+ It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyran derivatives, including 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI), typically involves the use of various synthetic strategies. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can be used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods: Industrial production methods for 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable catalytic processes suggest that similar methods to those used in laboratory synthesis could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyran ring and the amine group.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include oxidizing agents such as cerium ammonium nitrate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by the use of nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the pyran ring, while reduction reactions could produce reduced amine derivatives.
Scientific Research Applications
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of 2H-pyran have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industrial sector, 2H-pyran derivatives are used in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include other 2H-pyran derivatives such as 2H-chromenes and 1-oxatrienes . These compounds share structural similarities with 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) lies in its specific combination of the pyran ring and the amine group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
145314-93-8 |
|---|---|
Molecular Formula |
C5H12NO+ |
Molecular Weight |
102.157 |
IUPAC Name |
hydron;oxan-2-amine |
InChI |
InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2/p+1 |
InChI Key |
ICBYIKRIEVEFCX-UHFFFAOYSA-O |
SMILES |
[H+].C1CCOC(C1)N |
Synonyms |
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


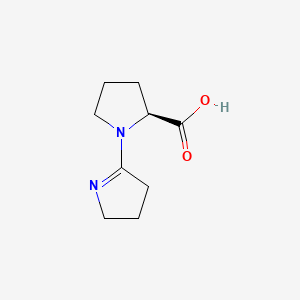
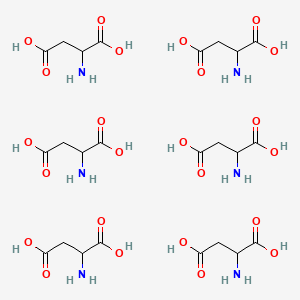
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
